An In-depth Technical Guide to 4-(3-Oxohex-1-en-1-yl)benzonitrile
An In-depth Technical Guide to 4-(3-Oxohex-1-en-1-yl)benzonitrile
Abstract
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of 4-(3-Oxohex-1-en-1-yl)benzonitrile. This document is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and materials science. The guide delves into the chemical structure, reactivity, and spectroscopic profile of this compound. Detailed experimental protocols for its synthesis via Claisen-Schmidt condensation are presented, along with a discussion of its potential biological activities and necessary safety precautions.
Introduction
4-(3-Oxohex-1-en-1-yl)benzonitrile, a member of the chalcone family of compounds, is an organic molecule featuring a benzonitrile moiety linked to a hexenone chain.[1][2] The presence of the electron-withdrawing cyano group and the conjugated enone system imparts unique reactivity to this molecule, making it a valuable intermediate in various chemical transformations.[1] This guide aims to consolidate the available technical information on 4-(3-Oxohex-1-en-1-yl)benzonitrile, providing a foundational resource for its study and application.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. This section details the known properties of 4-(3-Oxohex-1-en-1-yl)benzonitrile.
Chemical Identity and Structure
The structural and identifying information for 4-(3-Oxohex-1-en-1-yl)benzonitrile is summarized in the table below.
| Identifier | Value | Source |
| IUPAC Name | 4-(3-Oxohex-1-en-1-yl)benzonitrile | [2] |
| CAS Number | 921206-22-6 | [2] |
| Molecular Formula | C₁₃H₁₃NO | [2] |
| Molecular Weight | 199.25 g/mol | [2] |
| Canonical SMILES | CCCC(=O)C=CC1=CC=C(C=C1)C#N | [2] |
| InChI Key | PAUKGOIBLWSUSB-UHFFFAOYSA-N | [2] |
The molecule consists of a central benzene ring substituted with a nitrile group (-C≡N) and a trans-configured hex-1-en-3-one side chain. The conjugation between the aromatic ring, the double bond, and the carbonyl group is a key determinant of its chemical behavior.
Physical Properties
Synthesis of 4-(3-Oxohex-1-en-1-yl)benzonitrile
The synthesis of 4-(3-Oxohex-1-en-1-yl)benzonitrile can be achieved through several established organic reactions, with the Claisen-Schmidt condensation being a prominent and efficient method.[3] This section provides a detailed protocol for this synthesis.
Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a crossed aldol condensation between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.[3] For the synthesis of 4-(3-Oxohex-1-en-1-yl)benzonitrile, this involves the base-catalyzed reaction of 4-cyanobenzaldehyde with 2-pentanone.
Caption: Workflow for the synthesis of 4-(3-Oxohex-1-en-1-yl)benzonitrile.
Detailed Experimental Protocol
The following protocol is adapted from established procedures for Claisen-Schmidt condensations.[4][5]
Materials:
-
4-Cyanobenzaldehyde
-
2-Pentanone
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol (95%)
-
Deionized Water
-
Dilute Acetic Acid (optional, for neutralization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve an equimolar amount of 4-cyanobenzaldehyde in 95% ethanol.
-
Add an equimolar amount of 2-pentanone to the solution.
-
Slowly add a 2M aqueous solution of NaOH or KOH to the flask while stirring continuously.[4] The reaction is typically carried out at room temperature.
-
Continue stirring the mixture for a designated period (e.g., 15-30 minutes).[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
If a precipitate forms, the reaction may be complete. If not, gentle heating on a steam bath for 10-15 minutes can facilitate the reaction.[4]
-
Upon completion, cool the reaction mixture in an ice bath to promote further precipitation of the product.
-
Collect the solid product by vacuum filtration and wash the crystals with cold 95% ethanol to remove any unreacted starting materials.[4]
-
A subsequent wash with a dilute solution of acetic acid in ethanol can be performed to neutralize any remaining base, followed by another wash with cold ethanol.[4]
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Chemical Reactivity and Potential Applications
The chemical architecture of 4-(3-Oxohex-1-en-1-yl)benzonitrile provides several sites for further chemical modification, making it a versatile building block in organic synthesis.
Reactivity Profile
The reactivity of 4-(3-Oxohex-1-en-1-yl)benzonitrile is primarily governed by its functional groups:
-
Enone Moiety: The α,β-unsaturated ketone is susceptible to nucleophilic attack at both the carbonyl carbon and the β-carbon (Michael addition).[2] It can also undergo reduction to the corresponding alcohol or be a diene in Diels-Alder reactions.
-
Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, offering pathways to a variety of other functional groups.[2]
-
Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions, although the electron-withdrawing nature of the nitrile and enone substituents will direct incoming electrophiles to the meta position.
Caption: Reactivity map of 4-(3-Oxohex-1-en-1-yl)benzonitrile.
Potential Applications
The diverse reactivity of this compound makes it a candidate for several applications:
-
Organic Synthesis: It serves as a key intermediate for the synthesis of more complex molecules.[1][2]
-
Medicinal Chemistry: Chalcone derivatives are known to exhibit a wide range of biological activities. While specific studies on 4-(3-Oxohex-1-en-1-yl)benzonitrile are limited, there is potential for its derivatives to possess antiviral, anti-inflammatory, or anticancer properties.[1][2] The enone moiety, in particular, can interact with biological nucleophiles through Michael addition.[2]
-
Materials Science: The conjugated π-system of the molecule suggests potential applications in the development of new materials with interesting electronic or optical properties.[1]
Spectroscopic Characterization (Predicted)
While experimental spectra for 4-(3-Oxohex-1-en-1-yl)benzonitrile are not widely published, this section provides an expected spectroscopic profile based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic, vinylic, and aliphatic protons.
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic protons | 7.5 - 7.8 | Multiplet |
| Vinylic protons (α and β to carbonyl) | 6.5 - 7.5 | Doublets |
| Methylene protons (-CH₂-) | 2.6 - 2.8 | Quartet |
| Methyl protons (-CH₃) | 1.0 - 1.2 | Triplet |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton.
| Carbon Environment | Expected Chemical Shift (δ, ppm) |
| Carbonyl carbon (C=O) | 198 - 202 |
| Aromatic carbons | 125 - 140 |
| Vinylic carbons | 120 - 150 |
| Nitrile carbon (C≡N) | 118 - 120 |
| Aliphatic carbons | 10 - 40 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the key functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C≡N (nitrile) stretch | 2220 - 2240 | Medium |
| C=O (carbonyl) stretch | 1660 - 1685 | Strong |
| C=C (alkene) stretch | 1600 - 1650 | Medium |
| C-H (aromatic) stretch | 3000 - 3100 | Medium |
| C-H (aliphatic) stretch | 2850 - 3000 | Medium |
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 199. Key fragmentation patterns would likely involve cleavage of the hexenone side chain, such as loss of the propyl group or the entire side chain.
Safety and Handling
-
Hazard Statements: Compounds of this class are often harmful if swallowed, in contact with skin, or if inhaled.[6] They can cause skin and eye irritation.
-
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Wash hands thoroughly after handling.
-
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[7]
-
In case of ingestion or inhalation, move to fresh air and seek immediate medical attention.[6][7]
-
Conclusion
4-(3-Oxohex-1-en-1-yl)benzonitrile is a versatile organic compound with significant potential in synthetic and applied chemistry. Its straightforward synthesis via the Claisen-Schmidt condensation, coupled with the reactivity of its enone and nitrile functionalities, makes it an attractive building block for the creation of more complex molecular architectures. Further research into its biological activities and material properties is warranted to fully explore its potential. This guide serves as a foundational document to aid in these future investigations.
References
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University of Missouri-St. Louis. (n.d.). Experiment 19 — Aldol Condensation. Retrieved from [Link]
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Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet. Retrieved from [Link]
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Arunkumar, D., Samshuddin, S., Ansar, M., Mague, J. T., & Ramli, Y. (2020). 4-[(E)-3-(4-Methylphenyl)-3-oxoprop-1-en-1-yl]-benzonitrile. IUCrData, 5(7), x200800. [Link]
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Wikipedia. (2023, December 29). Claisen–Schmidt condensation. Retrieved from [Link]
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WebAssign. (n.d.). Experiment 6 - Aldol Condensation. Retrieved from [Link]
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Wikipedia. (2023, December 29). Claisen–Schmidt condensation. Retrieved from [Link]
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ResearchGate. (2020). data reports 4-[(E)-3-(4-Methylphenyl)-3-oxoprop-1-en-1-yl]- benzonitrile. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Arunkumar, D., Samshuddin, S., Ansar, M., Mague, J. T., & Ramli, Y. (2020). 4-[(E)-3-(4-Methylphenyl)-3-oxoprop-1-en-1-yl]benzonitrile. IUCrData, 5(7), x200800. [Link]
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